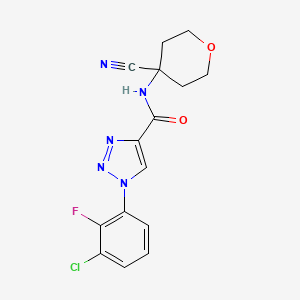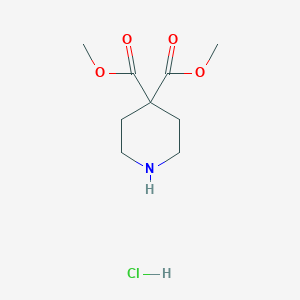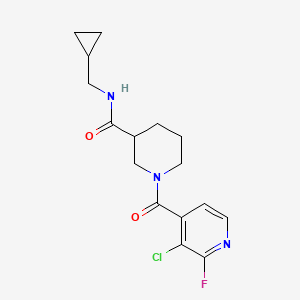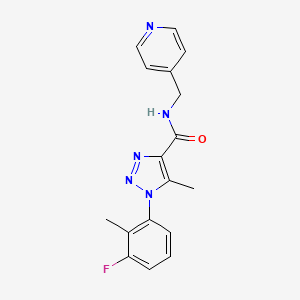![molecular formula C21H18Cl2N2O3S2 B2547902 2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-42-3](/img/structure/B2547902.png)
2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thienopyrimidinone, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related thienopyrimidinone derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of thienopyrimidinone derivatives typically involves multi-step reactions, including the aza-Wittig reaction, which is a common method for constructing the pyrimidinone core. For example, the synthesis of 2-substituted thienopyrimidinones involves the reaction of phosphoranylideneamino derivatives with isocyanates to give carbodiimide derivatives, which are further treated with amines or phenols to yield the final compounds . Similarly, the synthesis of dihydrothienopyrimidinones can be achieved by a consecutive method involving the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, followed by reaction with amines, phenols, or alcohols .
Molecular Structure Analysis
The molecular structure of thienopyrimidinone derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, which can be substituted at various positions to yield a wide range of derivatives with different properties. X-ray analysis has been used to confirm the structure of these compounds, as seen in the synthesis of 2-(4-chlorophenoxy)-3-(4-chlorophenyl) derivatives .
Chemical Reactions Analysis
Thienopyrimidinone derivatives exhibit reactivity towards various reagents, which can be utilized to synthesize a variety of substituted compounds with potential biological activities. For instance, the reactivity of pyrido[2,3-d]pyrimidinones towards reagents such as formamide, carbon disulfide, urea, and thiourea has been studied, leading to the synthesis of compounds with analgesic and anti-inflammatory properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinone derivatives can be influenced by the substituents on the core structure. Quantum chemical calculations, such as those performed using the DFT/B3LYP method, can provide insights into molecular properties like HOMO, LUMO, energy gap, ionization potential, and dipole moment . These properties are crucial for understanding the reactivity and potential biological activities of the compounds.
Biological Activities Analysis
Thienopyrimidinone derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, anti-HIV, anti-inflammatory, and cytotoxic activities. For example, certain derivatives have shown virus-inhibiting properties against HIV-1 , while others have exhibited cytotoxic activity against cancer cell lines . Additionally, some thienopyrimidinone derivatives have demonstrated platelet antiaggregating, antiinflammatory, and antiarrhythmic activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications :
- A study explored a series of compounds, including thieno[2,3-d]pyrimidin-4(3H)-ones, for their potential as pleiotropic anticancer drugs. These compounds demonstrated cytotoxicity against various cancer cells and exhibited vascular-disrupting and anti-angiogenic activities both in vitro and in vivo, suggesting promising avenues for cancer treatment research (Gold et al., 2020).
Pharmacological Properties Study :
- Research on derivatives of 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines revealed significant differences in their electronic spectra and biological potential compared to their benzene isosteres. These findings indicate variations in biological activities and properties based on the position of the sulfur atom in the compound's structure (Zadorozhny et al., 2010).
Central Nervous System Research :
- A study synthesized derivatives of 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and examined them for central nervous system depressant activity. Some compounds showed significant sedative action, highlighting their relevance in CNS research (Manjunath et al., 1997).
Antiviral Activity Research :
- Derivatives of pyrimidin-4(3H)-one, including 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones, were synthesized and evaluated for their anti-HIV-1 activity. Certain derivatives displayed virus-inhibiting properties against type 1 human immunodeficiency virus in vitro (Novikov et al., 2004).
Antibacterial and Antifungal Applications :
- Novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety were synthesized and evaluated for their antibacterial and antifungal activities. The compounds exhibited moderate to excellent growth inhibition of bacteria and fungi (Ashok et al., 2007).
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S2/c1-27-17-6-4-13(10-18(17)28-2)25-20(26)19-16(7-8-29-19)24-21(25)30-11-12-3-5-14(22)15(23)9-12/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKXAWVTNYIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2547819.png)
![3-hexyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(2,5-dimethoxyanilino)prop-2-en-1-one](/img/structure/B2547822.png)
![N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2547823.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide](/img/structure/B2547824.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2547834.png)


![6-(3-Fluorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2547839.png)
